2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide
Overview
Description
2,2,2-Trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide is a fluorinated organic compound with the molecular formula C6H7F6N2O2. This compound is characterized by the presence of trifluoroacetyl groups, which impart unique chemical properties such as high electronegativity and stability. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide typically involves the reaction of trifluoroacetic anhydride with ethylenediamine, followed by acetylation. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: Pyridine or triethylamine
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: Trifluoroacetic anhydride, ethylenediamine, acetic anhydride
Reaction Conditions: Controlled temperature and pressure, use of inert atmosphere to prevent oxidation
Purification: Crystallization or distillation to obtain pure product
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in dimethylformamide
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted amides
Scientific Research Applications
2,2,2-Trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetyl groups can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also interact with nucleophilic sites on proteins, affecting their structure and function.
Comparison with Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the ethyl and additional trifluoroacetyl groups.
N,N-Dimethyltrifluoroacetamide: Contains dimethyl groups instead of the ethyl and trifluoroacetyl groups.
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Similar but with a methyl group instead of the ethyl group.
Uniqueness: 2,2,2-Trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide is unique due to its dual trifluoroacetyl groups and ethyl linkage, which provide enhanced reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMXDULOVFUYER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281971 | |
Record name | acetamide, n,n'-1,2-ethanediylbis[2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-43-0 | |
Record name | NSC23687 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | acetamide, n,n'-1,2-ethanediylbis[2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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